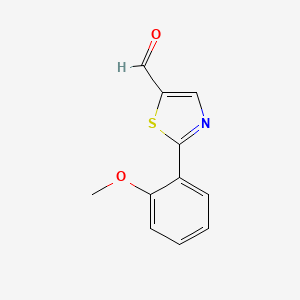

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

描述

X-ray Diffraction Studies of Crystalline Form

Single-crystal X-ray diffraction analysis reveals that 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde crystallizes in the monoclinic crystal system with space group P2₁/c (no. 14). The unit cell parameters are a = 14.182(3) Å, b = 5.9674(6) Å, c = 26.683(4) Å, and β = 101.162(17)°, with a cell volume of 2215.4(6) ų and Z = 8. The asymmetric unit comprises two independent molecules (Figure 1), each displaying planar geometry for the thiazole ring (maximum deviation: 0.012 Å). The methoxyphenyl group adopts a dihedral angle of 32.5° relative to the thiazole plane, minimizing steric hindrance while allowing conjugation between the aromatic systems.

Table 1: Crystallographic data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.182(3) |

| b (Å) | 5.9674(6) |

| c (Å) | 26.683(4) |

| β (°) | 101.162(17) |

| Volume (ų) | 2215.4(6) |

| Z | 8 |

| R₁ | 0.0634 |

The aldehyde functional group at position 5 of the thiazole ring exhibits a bond length of 1.218(3) Å for C=O, consistent with typical carbonyl geometries. Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at 150 K, achieving a completeness of >99% within a 2θ range of 59.4°.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level were employed to optimize the gas-phase geometry and compare it with crystallographic data. The calculated bond lengths and angles show strong agreement with experimental values (mean deviation: 0.016 Å), validating the reliability of the computational model (Table 2).

Table 2: Comparison of selected experimental (XRD) and theoretical (DFT) geometric parameters

| Parameter | XRD (Å/°) | DFT (Å/°) | Deviation |

|---|---|---|---|

| C5–O1 (carbonyl) | 1.218(3) | 1.224 | +0.006 |

| S1–C2 (thiazole) | 1.723(2) | 1.717 | -0.006 |

| C7–O2 (methoxy) | 1.367(3) | 1.372 | +0.005 |

| Dihedral angle* | 32.5° | 34.2° | +1.7° |

*Between thiazole and methoxyphenyl planes

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.12 eV, localized primarily on the thiazole-aldehyde π-system (HOMO: thiazole ring; LUMO: carbonyl group). The electrostatic potential surface highlights nucleophilic reactivity at the aldehyde oxygen (ESP = -0.32 e/Ų) and electrophilic regions near the thiazole sulfur.

Intermolecular Interaction Patterns in Solid State

The crystal packing is stabilized by a combination of C–H···O hydrogen bonds and π–π stacking interactions (Table 3). Each aldehyde oxygen acts as an acceptor for two C–H donors from adjacent methoxyphenyl groups, forming a dimeric motif along the b-axis.

Table 3: Dominant intermolecular interactions

| Interaction Type | Distance (Å) | Symmetry Operation |

|---|---|---|

| C8–H8···O1 | 2.42 | x, 1+y, z |

| C12–H12···O1 | 2.51 | 1-x, 1-y, 1-z |

| π–π (thiazole-phenyl) | 3.78 | x, 1+y, z |

The π–π interactions between thiazole rings (centroid distance: 3.78 Å) create a herringbone pattern along the ac-plane, while the methoxy groups participate in weak C–H···O contacts (2.85 Å) that reinforce the three-dimensional network. Hirshfeld surface analysis indicates that H···H (54.2%), H···C (22.7%), and H···O (15.1%) contacts dominate the molecular surface, consistent with van der Waals-dominated packing.

属性

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-6-8(7-13)15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBBZSLDMOLYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650814 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-15-8 | |

| Record name | 2-(2-Methoxyphenyl)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of 2-Methoxybenzaldehyde with Thioamide Derivatives

The most common approach involves the condensation of 2-methoxybenzaldehyde with suitable thioamide precursors under basic conditions. This method typically proceeds via the formation of a thiazole ring through cyclization.

$$

\text{2-Methoxybenzaldehyde} + \text{Thioamide} \xrightarrow[\text{Reflux}]{\text{Base}} \text{2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde}

$$

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent: Ethanol or dimethylformamide (DMF)

- Temperature: Reflux (~78°C for ethanol, higher for DMF)

- Time: 4–12 hours depending on the substrate

The process involves nucleophilic attack of the thioamide sulfur on the aldehyde, followed by cyclization and dehydration to form the thiazole ring with the aldehyde at the 5-position.

Cyclization of 2-Amino-4-methoxyphenyl Derivatives

Another route involves synthesizing a 2-amino-4-methoxyphenyl intermediate, which upon cyclization with carbon disulfide or related reagents yields the thiazole core.

- Preparation of 2-amino-4-methoxyphenyl derivatives via nitration, reduction, or substitution reactions.

- Cyclization with reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent to induce ring closure.

- Reagent: Phosphorus oxychloride or Lawesson’s reagent

- Temperature: 80–120°C

- Duration: 6–24 hours

Oxidative and Reductive Functionalization of Precursors

Post-synthesis modifications involve oxidation or reduction of the aldehyde group to achieve desired derivatives, but the initial step focuses on constructing the core compound.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance safety, yield, and reproducibility. The general process mirrors laboratory synthesis but is optimized for scale-up, with emphasis on:

- Reactor design: Continuous stirred-tank reactors (CSTRs)

- Purification: Recrystallization and chromatography

- Yield optimization: Using catalysts and optimized reaction times

Research Findings and Notes

Reaction Optimization: Studies indicate that using polar solvents like ethanol or DMF enhances yield and reaction rate. Reflux conditions are standard, but microwave-assisted synthesis has been explored to reduce reaction times significantly.

Catalysts and Additives: The addition of catalytic amounts of iodine or copper salts can improve cyclization efficiency.

Purification Techniques: Recrystallization from ethanol or ethyl acetate yields high-purity products. Chromatography may be employed for complex mixtures or derivatives.

Structural Confirmation: IR, NMR, and HRMS analyses confirm the formation of the desired compound, with characteristic signals for the thiazole ring and aldehyde group.

Summary of Key Research Findings

化学反应分析

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines, hydrazines, and thioamides to form imines, hydrazones, or thiazole derivatives.

Example Reactions:

-

With 2-Aminophenol :

Reacts with 2-aminophenol in the presence of H₂O₂ and titanium tetraisopropoxide (TTIP) to yield 2-substituted benzoxazoles (e.g., 3 in Scheme 2 of ). -

With Thioamides :

Cyclocondensation with phenacyl bromides (e.g., 9a–g ) in ethanol produces 4-aryl thiazoles (e.g., 10a–ab ) .

Oxidation and Reduction

The aldehyde functionality is redox-active, enabling controlled transformations:

| Reaction Type | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ (acidic medium) | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | Synthesis of bioactive derivatives. |

| Reduction | NaBH₄, LiAlH₄ | 2-(2-Methoxyphenyl)-1,3-thiazole-5-methanol | Intermediate for further functionalization. |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming acetals or Schiff bases:

-

Acetal Formation :

Reacts with 1,2-ethanediol or 1,3-propanediol in the presence of ZrCl₄ to form cyclic acetals (1,3-dioxolanes/dioxanes) . -

Schiff Base Synthesis :

Condensation with aromatic amines (e.g., aniline derivatives) produces imines, which are precursors for antimicrobial agents .

Cycloaddition and Heterocycle Formation

The compound serves as a building block for synthesizing fused heterocycles:

-

With 1,3-Dipolarophiles :

Reacts with nitrile oxides or azides in [3+2] cycloadditions to form isoxazoles or triazoles, respectively .

Comparative Reactivity Analysis

The reactivity of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is enhanced by:

-

Electron-withdrawing thiazole ring : Increases electrophilicity of the aldehyde.

-

Methoxyphenyl group : Stabilizes intermediates via resonance.

科学研究应用

Chemistry

In the realm of organic chemistry, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde serves as a crucial building block for the synthesis of more complex thiazole derivatives. These derivatives are explored for their diverse chemical reactivities, including oxidation, reduction, and nucleophilic substitution reactions. For instance:

- Oxidation can convert the aldehyde group into a carboxylic acid.

- Reduction can yield corresponding alcohols.

- Substitution allows for modifications of the methoxy group .

Biological Activities

Thiazole derivatives are known for their significant biological activities. Research highlights several key areas where this compound has been investigated:

- Antimicrobial Activity : Thiazoles exhibit potent antimicrobial properties. For example, compounds derived from thiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Numerous studies have focused on the anticancer properties of thiazole derivatives. For instance, compounds incorporating thiazole rings have been tested against cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon cancer), showing promising results with IC50 values indicating effective cytotoxicity .

- Anticonvulsant Effects : Recent studies have explored the anticonvulsant properties of thiazole derivatives in models of induced convulsions, demonstrating their potential as therapeutic agents for seizure disorders .

Case Study 1: Anticancer Activity

A study synthesized various thiazole derivatives and evaluated their anticancer activity using the MTT assay against human glioblastoma U251 cells. One compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as new antimicrobial agents .

作用机制

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its molecular targets, while the thiazole ring can participate in various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of Methoxy Substituents

The positional isomer 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS RN: 915923-79-4) differs only in the methoxy group placement on the phenyl ring (3-position vs. 2-position). Key distinctions include:

- Pharmacological Implications : While direct activity data are unavailable, analogous compounds (e.g., NBOMe derivatives) demonstrate that methoxy positioning significantly impacts receptor binding affinity and selectivity .

Table 1: Comparison of Methoxyphenyl-Thiazole Carbaldehydes

Thiazole Derivatives with Varied Substituents

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS RN: 320423-50-5)

- Structure : Features a 4-methylpiperazinyl group at the 2-position instead of methoxyphenyl.

- Properties : Molecular weight 211.28 g/mol (C₉H₁₃N₃OS), with a melting point of 74.5–76.5°C .

- Key Differences: The piperazine ring enhances solubility in polar solvents due to its basic nitrogen atoms. Potential for broader biological activity (e.g., kinase inhibition) compared to aromatic substituents .

N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide Derivatives

Compounds such as 9e () incorporate an acetamide group at the 5-position instead of a carbaldehyde.

Heterocyclic Analogs: Thiadiazole Derivatives

Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () replace the thiazole core with a 1,3,4-thiadiazole ring.

- Electronic Properties : Thiadiazoles exhibit higher aromaticity and electron-withdrawing effects, altering redox behavior and metabolic stability.

- Biological Relevance: Thiadiazoles are known for antimicrobial and antitumor activities, suggesting divergent applications compared to thiazole carbaldehydes .

生物活性

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a thiazole ring fused with a methoxy-substituted phenyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C11H9NO2S

- Molar Mass : 219.26 g/mol

- Appearance : Off-white to yellow crystalline powder

- Melting Point : Approximately 214-216 °C

- Predicted pKa : 2.14, indicating its acidic nature

Antimicrobial Activity

Research indicates that compounds within the thiazole class, including this compound, exhibit notable effectiveness against various bacterial strains. This compound has shown promising results against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Antitumor Activity

The anticancer potential of this compound has been explored in various studies:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The mechanism of action appears to involve apoptosis induction, as evidenced by phosphatidylserine externalization and caspase activation .

- Case Study Findings : In one study, derivatives of thiazole compounds were synthesized and tested for their anticancer properties. The most effective derivatives exhibited IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1,3-thiazole-5-carboxylic acid | Thiazole ring with amino group | Intermediate in drug synthesis |

| 4-Methylthiazole-5-carboxylic acid | Methyl substitution on thiazole | Distinct antimicrobial properties |

| 5-Carboxythiazole | Carboxylic acid group at position five | Coordination chemistry studies |

The methoxy substitution on the phenyl ring enhances solubility and biological activity compared to other thiazole derivatives, influencing its interaction profile with biological targets .

The compound's mechanism of action involves:

- Inhibition of Mycobacterium tuberculosis : Preliminary studies indicate that derivatives similar to this compound may inhibit the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis .

- Caspase Activation : Induction of apoptosis in cancer cells through caspase activation has been noted in cytotoxicity assays .

常见问题

Q. Optimization Tips :

- Vary solvents (e.g., DMF for polar intermediates, toluene for non-polar steps) to control reaction kinetics.

- Use catalysts like Cu(I) or Pd(0) for cross-coupling steps involving aryl halides .

- Monitor progress via TLC or HPLC to isolate intermediates and minimize side reactions .

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.2 ppm) protons. Aromatic protons in the thiazole and methoxyphenyl groups appear as distinct splitting patterns (e.g., doublets for ortho-substituted aryl groups) .

- ¹³C NMR : Identify carbonyl (δ ~190–200 ppm) and thiazole carbons (δ ~150–160 ppm) .

- IR Spectroscopy : Strong absorption at ~1680–1720 cm⁻¹ for the aldehyde C=O stretch .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiazole core .

Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways and transition states .

- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding, as demonstrated in benzimidazole-thiazole hybrids .

Case Study : For similar thiazole-carbaldehydes, MD simulations revealed solvent-dependent conformational changes impacting reactivity .

Advanced: What strategies can resolve contradictions between theoretical and experimental NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Mitigation approaches include:

- Solvent Correction : Apply the IEFPCM solvation model in DFT calculations to account for solvent polarity .

- X-ray Crystallography : Resolve tautomeric forms (e.g., thiazole vs. thiazolium) using SHELXL-refined structures .

- Dynamic NMR : Perform variable-temperature experiments to detect slow-exchange processes (e.g., hindered rotation of the methoxyphenyl group) .

Example : In thiazole derivatives, discrepancies in aldehyde proton shifts were resolved by identifying hydrogen bonding with residual solvent in the crystal lattice .

Basic: How can chromatographic methods be optimized for purifying this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate polar aldehyde derivatives .

- HPLC : Employ C18 columns with acetonitrile/water (0.1% formic acid) for high-purity isolation .

- TLC Monitoring : Visualize spots under UV (254 nm) or via iodine staining, leveraging the compound’s conjugated π-system .

Advanced: How does the electronic nature of the 2-methoxyphenyl group influence the thiazole ring’s electronic properties?

Answer:

- Electron-Donating Methoxy Group : Enhances electron density on the thiazole via resonance, stabilizing the ring and altering reactivity.

- DFT Analysis : The methoxy group reduces the thiazole’s HOMO-LUMO gap, increasing electrophilicity at the 5-carbaldehyde position .

- Experimental Validation : Compare Hammett substituent constants (σ) for methoxy vs. other groups to correlate electronic effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。